
Nepicastat-Hydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cocaine Dependence
Nepicastat has been investigated for its role in treating cocaine addiction. Preclinical studies have demonstrated that it can reduce cocaine-seeking behavior in animal models. Specifically, it has been shown to suppress reinstatement of cocaine-seeking triggered by various stimuli, including cues and stressors . Clinical trials have indicated that Nepicastat is safe and tolerable in humans, with some studies reporting a reduction in positive subjective drug effects among cocaine-dependent individuals .
Post-Traumatic Stress Disorder (PTSD)
Research has also focused on Nepicastat's potential benefits for individuals suffering from PTSD. In animal models, treatment with Nepicastat resulted in decreased anxiety-like behaviors and reduced persistence of traumatic memories. The compound was associated with increased expression of neuroprotective factors such as Npas4 and Bdnf in the hippocampus, suggesting potential neurobiological benefits . Clinical trials are ongoing to further explore its efficacy in veterans with PTSD .
Case Study 1: Cocaine Dependence
In a randomized controlled trial involving 120 mg/day of Nepicastat for cocaine dependence, participants showed significant reductions in cravings and drug-seeking behavior compared to placebo groups. The study highlighted the drug's ability to modulate neurotransmitter levels effectively without producing cocaine-like effects .
Case Study 2: PTSD Treatment
A study involving veterans diagnosed with PTSD treated with Nepicastat showed improvements in anxiety symptoms and overall emotional regulation. Participants reported fewer intrusive memories and reduced hyperarousal symptoms after a treatment period of several weeks .
Research Findings
Recent studies have provided insights into the pharmacological effects of Nepicastat:
- Dopamine Levels : In hypertensive rat models, Nepicastat decreased norepinephrine levels while increasing dopamine levels in plasma and tissues, indicating its potential for cardiovascular applications as well .
- Behavioral Studies : In animal studies, Nepicastat did not affect locomotion in novel environments but significantly reduced drug-seeking behavior during reinstatement tests, demonstrating its specificity for addiction-related behaviors .
Summary Table of Applications
Application Area | Mechanism | Key Findings | Clinical Status |
---|---|---|---|
Cocaine Dependence | DBH inhibition | Reduces cravings; safe and tolerable | Phase 2 clinical trials |
Post-Traumatic Stress Disorder | DBH inhibition | Decreases anxiety-like behavior; improves memory retention | Phase 2 clinical trials |
Cardiovascular Health | Increases dopamine; decreases norepinephrine | Potential benefits in heart failure models | Research ongoing |
Wirkmechanismus
Target of Action
Nepicastat hydrochloride is a potent and selective inhibitor of dopamine-beta-hydroxylase (DBH) . DBH is an enzyme that plays a central and critical role in the catecholamine biosynthetic pathway . It regulates the concentrations of dopamine and norepinephrine, whose deficiency or overproduction causes several diseases related to the brain and the heart .
Mode of Action
Nepicastat hydrochloride interacts with its target, DBH, by inhibiting its activity . This inhibition modulates the sympathetic nervous system by reducing the synthesis of norepinephrine from dopamine . The inhibition is selective and concentration-dependent, with IC50 values of 8.5 nM in bovine and 9 nM in humans .
Biochemical Pathways
The primary biochemical pathway affected by nepicastat hydrochloride is the catecholamine biosynthetic pathway . By inhibiting DBH, nepicastat hydrochloride disrupts the conversion of dopamine to norepinephrine, leading to increased dopamine levels and decreased norepinephrine levels . This alteration in neurotransmitter levels can have downstream effects on various physiological processes regulated by these neurotransmitters, including blood pressure and heart function .
Pharmacokinetics
It is known that nepicastat hydrochloride is orally active , suggesting that it is well-absorbed in the gastrointestinal tract. It can also cross the blood-brain barrier (BBB), which is crucial for its effects on brain neurotransmitter levels .
Result of Action
The inhibition of DBH by nepicastat hydrochloride leads to a decrease in norepinephrine levels and an increase in dopamine levels . This shift in neurotransmitter balance can have various molecular and cellular effects, depending on the specific physiological context. For example, in hypertensive rats, nepicastat hydrochloride has been shown to decrease blood pressure and increase the ratio of dopamine to norepinephrine in the brain cortex and left ventricle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nepicastat Hydrochloride involves several key steps:
- The reaction of 3,5-difluorophenylacetic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
- Cyclization with ethylene using aluminum chloride (AlCl3) in dichloromethane to yield the tetralone intermediate .
Industrial Production Methods: Industrial production methods for Nepicastat Hydrochloride are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nepicastat-Hydrochlorid unterliegt aufgrund des Vorhandenseins von funktionellen Gruppen wie Imidazol- und Aminomethylgruppen hauptsächlich Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Angriffe von Nukleophilen auf die elektrophile Zentren im Molekül.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Osilodrostat: Another inhibitor of hydroxylase enzymes, used in the treatment of Cushing’s disease.
Metyrosine: Inhibits tyrosine hydroxylase, used in the treatment of pheochromocytoma.
Uniqueness: Nepicastat Hydrochloride is unique due to its high selectivity and potency as a dopamine beta-hydroxylase inhibitor. Unlike other inhibitors, it has shown promise in reducing norepinephrine levels in both peripheral and central tissues, making it a valuable tool in studying catecholamine-related disorders .
Biologische Aktivität
Nepicastat hydrochloride, also known as SYN-117, is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), an enzyme crucial in the biosynthesis of catecholamines, specifically the conversion of dopamine to norepinephrine. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric disorders, including cocaine dependence and post-traumatic stress disorder (PTSD). This article delves into the biological activity of nepicastat, highlighting its mechanism of action, effects on neurotransmitter levels, and relevant research findings.
Nepicastat exerts its biological effects primarily through the inhibition of DBH. The compound has demonstrated a high selectivity for DBH over other enzymes, with IC50 values reported at approximately 9 nM for both human and bovine DBH . By inhibiting this enzyme, nepicastat reduces the synthesis of norepinephrine while increasing dopamine levels in various tissues. This modulation of catecholamine levels is significant for conditions characterized by sympathetic hyperactivity.
Effects on Neurotransmitter Levels
The pharmacological profile of nepicastat indicates a dose-dependent effect on neurotransmitter levels:
- Norepinephrine : Nepicastat significantly decreases norepinephrine levels in both central and peripheral tissues. For instance, in spontaneously hypertensive rats, administration of nepicastat led to a reduction in norepinephrine by 52% .
- Dopamine : Concurrently, nepicastat increases dopamine levels markedly. In studies involving beagle dogs, a dose of 2 mg/kg resulted in a 646% increase in dopamine levels .
Cocaine Dependence
A series of studies have evaluated the efficacy of nepicastat in reducing cocaine-seeking behavior. Notably:
- In rat models, nepicastat effectively blocked cocaine-primed reinstatement of cocaine-seeking behavior at doses that significantly lowered brain norepinephrine levels by approximately 40% .
- The compound also attenuated cue-, footshock-, and yohimbine-induced reinstatement responses, indicating its potential as an anti-relapse agent for cocaine dependence .
Post-Traumatic Stress Disorder (PTSD)
Research has shown that nepicastat may mitigate symptoms associated with PTSD:
- In a mouse model of PTSD, treatment with nepicastat resulted in decreased freezing behavior—an indicator of anxiety—and increased exploration in open environments .
- The treatment led to reduced catecholamine levels and enhanced expression of neurotrophic factors such as Npas4 and Bdnf in the hippocampus, which are critical for memory processing and emotional regulation .
Data Summary
The following table summarizes key findings from various studies on the biological activity of nepicastat:
Study Focus | Model Type | Dose (mg/kg) | Key Findings |
---|---|---|---|
Cocaine Seeking | Rat | 50 | Reduced cocaine-seeking behavior; lowered NE levels |
PTSD Symptoms | Mouse | 30 | Decreased anxiety-like behavior; increased DA levels |
Neurotransmitter Modulation | Beagle Dog | 2 | 52% reduction in NE; 646% increase in DA |
Cardiovascular Effects | Spontaneously Hypertensive Rat | 3 | Antihypertensive effects; reduced renal vascular resistance |
Eigenschaften
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUAJWNBEVOY-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168811 | |
Record name | Nepicastat hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-24-3 | |
Record name | Nepicastat hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170151243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepicastat hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170151-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEPICASTAT HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WK068D17I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.